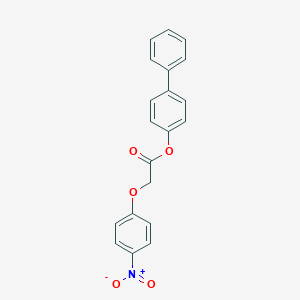

Biphenyl-4-yl (4-nitrophenoxy)acetate

Description

Biphenyl-4-yl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a biphenyl core substituted with a 4-nitrophenoxyacetate group. The structure consists of a biphenyl moiety (two linked benzene rings) at the 4-position, esterified with an acetoxy group that is further substituted with a nitro-functionalized phenoxy chain. Its nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester group enables hydrolytic sensitivity, making it a candidate for prodrug design .

Properties

Molecular Formula |

C20H15NO5 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

(4-phenylphenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C20H15NO5/c22-20(14-25-18-12-8-17(9-13-18)21(23)24)26-19-10-6-16(7-11-19)15-4-2-1-3-5-15/h1-13H,14H2 |

InChI Key |

KSDSTQQUCWYLOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Biphenyl-4-yl (4-nitrophenoxy)acetate can be contextualized by comparing it to analogous biphenyl-derived esters and acids. Below is a detailed analysis supported by data from diverse sources:

Table 1: Comparative Analysis of Biphenyl-4-yl (4-nitrophenoxy)acetate and Structural Analogs

Structural and Functional Differences

Substituent Effects: Nitro vs. Fluoro/Hydroxy Groups: The nitro group in Biphenyl-4-yl (4-nitrophenoxy)acetate enhances electron-withdrawing effects, increasing electrophilicity compared to the electron-donating hydroxy group in Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate or the moderately electron-withdrawing fluoro group in 4-Biphenyl-4'-fluoro-acetic acid . This makes the nitro derivative more reactive in substitution reactions. Ester vs. Carboxylic Acid: Unlike 4-Biphenyl-4'-fluoro-acetic acid (carboxylic acid), the ester group in Biphenyl-4-yl (4-nitrophenoxy)acetate improves lipophilicity, which is advantageous for membrane permeability in drug design .

Stability and Reactivity: The oxoethyl group in 2-(Biphenyl-4-yl)-2-oxoethyl acetate introduces ketone functionality, rendering it prone to photodegradation, whereas the nitrophenoxy group in the target compound may stabilize the molecule against UV light due to resonance effects . Hydrolytic stability varies: Biphenyl-4-yl (4-nitrophenoxy)acetate is more resistant to hydrolysis than Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate due to steric hindrance from the nitro group .

Synthetic Utility: Biphenyl-4-yl (4-nitrophenoxy)acetate can be synthesized via esterification of 4-nitrophenoxyacetic acid with biphenyl-4-ol, a route analogous to the mono-carboxy methylation method reported for Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate . In contrast, 4-Biphenyl-4'-fluoro-acetic acid requires halogenation steps, complicating its synthesis .

Applications: The nitro derivative’s electron-deficient aromatic system makes it suitable for charge-transfer complexes, whereas Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate has been explored for nonlinear optical materials due to its planar structure . [1,1'-Biphenyl]-4-yl acetate serves primarily as a synthetic intermediate, lacking the specialized substituents for advanced applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.